![molecular formula C13H15NO B13243276 N-[1-(furan-2-yl)ethyl]-4-methylaniline](/img/structure/B13243276.png)
N-[1-(furan-2-yl)ethyl]-4-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(furan-2-yl)ethyl]-4-methylaniline is an organic compound that features a furan ring and an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(furan-2-yl)ethyl]-4-methylaniline typically involves the reaction of 4-methylaniline with 2-acetylfuran under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the target compound.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions: N-[1-(furan-2-yl)ethyl]-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group in the aniline moiety can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated aniline derivatives.
Applications De Recherche Scientifique
N-[1-(furan-2-yl)ethyl]-4-methylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of N-[1-(furan-2-yl)ethyl]-4-methylaniline involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the aniline moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
N-[1-(furan-2-yl)ethyl]aniline: Lacks the methyl group on the aniline ring.
N-[1-(furan-2-yl)ethyl]-4-chloroaniline: Contains a chlorine atom instead of a methyl group on the aniline ring.
N-[1-(furan-2-yl)ethyl]-4-nitroaniline: Contains a nitro group instead of a methyl group on the aniline ring.
Uniqueness: N-[1-(furan-2-yl)ethyl]-4-methylaniline is unique due to the presence of both the furan ring and the methyl-substituted aniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H15NO |
|---|---|
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
N-[1-(furan-2-yl)ethyl]-4-methylaniline |
InChI |
InChI=1S/C13H15NO/c1-10-5-7-12(8-6-10)14-11(2)13-4-3-9-15-13/h3-9,11,14H,1-2H3 |
Clé InChI |
CVKMWPOLKZNNSY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(C)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


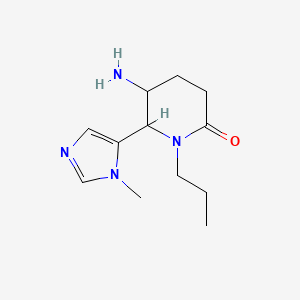
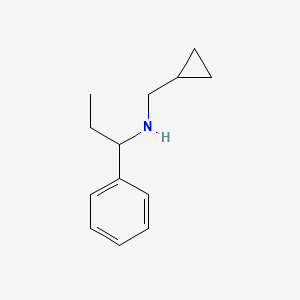
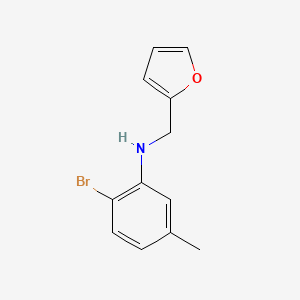
![Methyl 3-(propan-2-yl)-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate](/img/structure/B13243240.png)
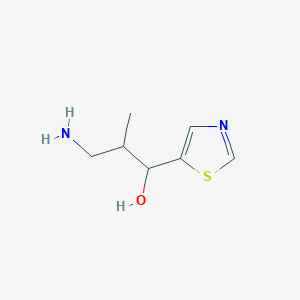

![1-[(3-Methylphenyl)methyl]-1H-imidazol-2-amine](/img/structure/B13243264.png)
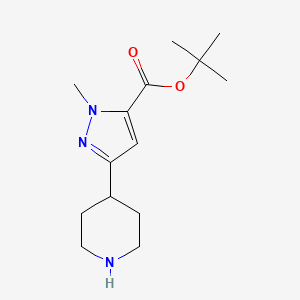
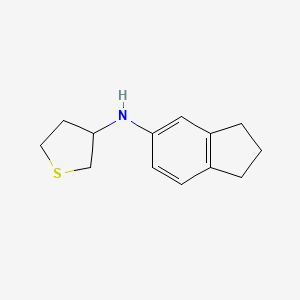
amine](/img/structure/B13243284.png)
![[1-Ethyl-3-(1,3-oxazol-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13243291.png)
![5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole](/img/structure/B13243294.png)
![(2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-YL)aceticacid](/img/structure/B13243295.png)

